molecular formula C13H19NO2 B7513776 N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide

N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide

Cat. No. B7513776
M. Wt: 221.29 g/mol
InChI Key: BHLUDVSDPKHETM-UHFFFAOYSA-N
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Description

N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first identified as an endogenous compound that is produced in the body in response to pain and inflammation. Since then, it has been synthesized for use in scientific research to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide acts by inhibiting the reuptake of the endocannabinoid anandamide, which is a natural compound produced in the body that is involved in pain and inflammation. By inhibiting the reuptake of anandamide, N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide increases its concentration in the body, leading to reduced pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, protecting against neuronal damage, and reducing the risk of seizures. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

The use of N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide in scientific research has several advantages, including its well-defined mechanism of action, its ability to target specific pathways in the body, and its potential therapeutic benefits. However, there are also limitations to its use, including the need for specialized equipment and expertise for its synthesis and handling, as well as potential side effects and toxicity concerns.

Future Directions

There are several future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide, including investigating its potential use in the treatment of addiction, neurological disorders, and other conditions. Further studies are needed to better understand its mechanism of action and potential therapeutic benefits, as well as its safety and toxicity profile. Additionally, there is a need for the development of new and improved synthesis methods for N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide, which may help to facilitate its use in scientific research and clinical applications.
In conclusion, N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts by inhibiting the reuptake of the endocannabinoid anandamide, leading to reduced pain and inflammation. While there are advantages and limitations to its use in scientific research, there are several future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide, including investigating its potential use in the treatment of addiction, neurological disorders, and other conditions.

Synthesis Methods

The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide involves several steps, starting with the reaction of 5-methylfurfural with ethylamine to form N-(5-methylfuran-2-yl)ethylamine. This intermediate is then reacted with cyclopentanecarboxylic acid chloride to form the final product, N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide. The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic properties, as well as anti-inflammatory and neuroprotective effects. It has also been investigated for its potential use in the treatment of addiction and neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-7-8-12(16-9)10(2)14-13(15)11-5-3-4-6-11/h7-8,10-11H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLUDVSDPKHETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide

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